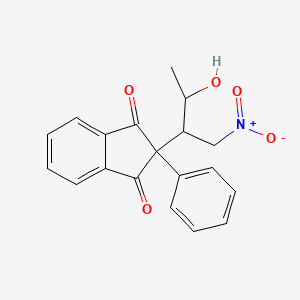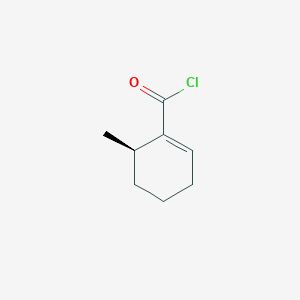
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their vibrant colors and are widely used in the dye and pigment industry. The structure of this compound includes a naphthalene ring, a diazonium group, an azo linkage, and a sulfonic acid group, making it a versatile molecule with various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid. This is achieved by treating the amine with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(acetylamino)aniline in an alkaline medium. The reaction is carried out at a controlled pH to ensure the formation of the azo compound.
Isolation and Purification: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield, continuous flow reactors are used for the diazotization and coupling reactions.
Automated pH Control: Automated systems are employed to monitor and adjust the pH during the coupling reaction, ensuring optimal conditions for the formation of the azo compound.
Advanced Purification Techniques: Techniques such as chromatography and crystallization are used to purify the final product to meet industrial standards.
化学反応の分析
Types of Reactions
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azo linkage can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the naphthalene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst such as copper(I) chloride.
Reduction Reactions: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives are formed.
Reduction Products: The reduction of the azo linkage results in the formation of 1-naphthylamine-4-sulfonic acid and 4-(acetylamino)aniline.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.
科学的研究の応用
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments. Its ability to undergo substitution reactions makes it valuable in organic synthesis.
Biology: The compound is used in staining techniques for microscopy, helping to visualize biological tissues and cells.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt involves:
Molecular Targets: The compound interacts with nucleophiles through its diazonium group, leading to substitution reactions.
Pathways Involved: The azo linkage can undergo reduction, affecting the electron distribution within the molecule and altering its reactivity.
類似化合物との比較
Similar Compounds
- 1-Naphthalenediazonium, 4-sulfo-, inner salt
- 4-((4-(Acetylamino)phenyl)azo)benzenediazonium chloride
- 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-5-sulfo-, inner salt
Uniqueness
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is unique due to its specific substitution pattern and the presence of both the sulfonic acid group and the azo linkage. This combination imparts distinct chemical properties, making it highly versatile for various applications.
特性
CAS番号 |
71393-88-9 |
|---|---|
分子式 |
C18H13N5O4S |
分子量 |
395.4 g/mol |
IUPAC名 |
8-[(4-acetamidophenyl)diazenyl]-5-diazonionaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H13N5O4S/c1-11(24)20-12-2-4-13(5-3-12)22-23-18-9-8-17(21-19)15-7-6-14(10-16(15)18)28(25,26)27/h2-10H,1H3,(H-,20,23,24,25,26,27) |
InChIキー |
UOKRWMRRPGCGGY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


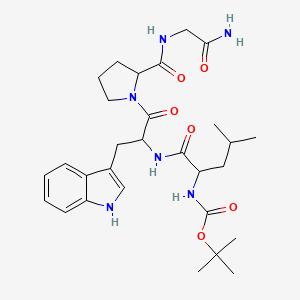
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
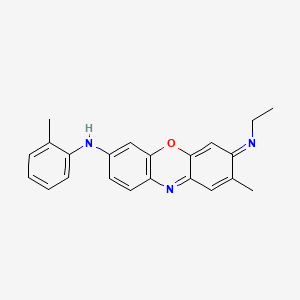



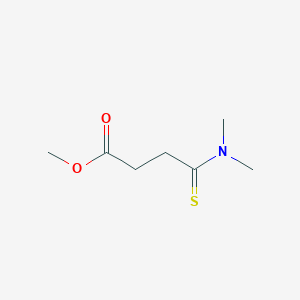
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
